

Thermochemical Profile of 4,4'-Diethylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Diethylbiphenyl

Cat. No.: B078490

[Get Quote](#)

This technical guide provides a comprehensive overview of the available thermochemical data for **4,4'-diethylbiphenyl**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties of this compound. This document summarizes quantitative data, outlines relevant experimental protocols for thermochemical measurements, and presents a potential signaling pathway involvement for biphenyl derivatives.

Data Presentation

The following table summarizes the available thermochemical and physical property data for **4,4'-diethylbiphenyl**. It is important to note that while some data are derived from experimental measurements, others are based on computational estimations.

Property	Value	Units	Data Type	Source
Molecular Formula	C ₁₆ H ₁₈	-	-	-
Molecular Weight	210.3141	g/mol	-	NIST[1]
Normal Melting Point (T _{fus})	356	K	Experimental	NIST[1]
Normal Boiling Point (T _{boil})	586.3	K	Experimental	NIST[1]
Enthalpy of Formation (Gas, Δ _f H° _{gas})	76.55	kJ/mol	Calculated (Joback Method)	Cheméo
Enthalpy of Fusion (Δ _{fus} H°)	24.50	kJ/mol	Calculated (Joback Method)	Cheméo
Enthalpy of Vaporization (Δ _{vap} H°)	57.09	kJ/mol	Calculated (Joback Method)	Cheméo
Standard Gibbs Free Energy of Formation (Δ _f G°)	289.40	kJ/mol	Calculated (Joback Method)	Cheméo
Octanol/Water Partition Coefficient (logP _{oct/wat})	4.478	-	Calculated (Crippen Method)	Cheméo

Experimental Protocols

While specific experimental details for the determination of all thermochemical data for **4,4'-diethylbiphenyl** are not readily available in the public literature, the following sections describe the standard and widely accepted methodologies used for obtaining such data for structurally similar compounds, such as biphenyl and other alkylated biphenyls.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of organic compounds is typically determined experimentally using static-bomb combustion calorimetry.

- Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released during the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured with high precision.
- Apparatus: The primary instrument is a static-bomb calorimeter, which consists of a robust, sealed combustion vessel, a water-filled container (calorimeter), a high-precision thermometer, and an ignition system.
- Procedure:
 - A pellet of the sample (e.g., **4,4'-diethylbiphenyl**) is placed in a crucible inside the bomb.
 - A fuse wire is connected to the ignition system and placed in contact with the sample.
 - The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.
 - The bomb is submerged in a known mass of water in the calorimeter, and the initial temperature is recorded.
 - The sample is ignited, and the temperature of the water is monitored until it reaches a maximum and begins to cool.
 - The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
 - The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.
 - The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$) and Vaporization ($\Delta_{\text{vap}}H^\circ$)

The enthalpies of sublimation and vaporization are crucial for understanding the phase transition energetics. These are often determined from vapor pressure measurements at different temperatures.

- **Calvet Microcalorimetry:** This technique directly measures the heat absorbed during the sublimation or vaporization of a sample. A small amount of the sample is placed in the calorimeter, and the heat flow required to maintain a constant temperature during the phase transition is measured.
- **Knudsen Effusion Method:** This method is suitable for substances with low vapor pressures. The sample is placed in a heated cell with a small orifice. The rate of mass loss through the orifice due to effusion is measured as a function of temperature. The vapor pressure can then be calculated using the Hertz-Knudsen equation. The enthalpy of sublimation or vaporization is subsequently determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
- **Static Method:** For substances with higher vapor pressures, the static method involves introducing the sample into an evacuated, temperature-controlled chamber. The pressure of the vapor in equilibrium with the condensed phase is measured directly using a pressure transducer at various temperatures.

Heat Capacity (C_p)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance by a given amount.

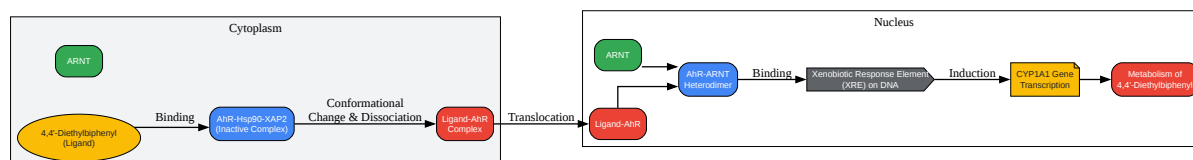
- **Adiabatic Calorimetry:** This is a highly accurate method for determining heat capacity over a wide range of temperatures. The sample is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.
- **Differential Scanning Calorimetry (DSC):** DSC is a more common and faster method. It measures the difference in heat flow between the sample and a reference material as a

function of temperature. The heat capacity is determined by comparing the heat flow to the sample with that of a standard material with a known heat capacity. DSC can also be used to determine the temperatures and enthalpies of phase transitions (e.g., melting).

Potential Signaling Pathway Involvement

Direct experimental evidence for the involvement of **4,4'-diethylbiphenyl** in specific signaling pathways is limited. However, as a biphenyl derivative, it is plausible that it may interact with pathways known to be affected by structurally similar compounds, such as polychlorinated biphenyls (PCBs). One of the most well-studied pathways for such compounds is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.^{[2][3]} The activation of this pathway is a key mechanism in the metabolism and potential toxicity of many aromatic hydrocarbons.^{[2][3]}

Below is a generalized diagram illustrating the activation of the AhR pathway by a generic biphenyl derivative.



[Click to download full resolution via product page](#)

Caption: Aryl Hydrocarbon Receptor (AhR) pathway activation by a biphenyl derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Diethylbiphenyl [webbook.nist.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Thermochemical Profile of 4,4'-Diethylbiphenyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078490#thermochemical-data-for-4-4-diethylbiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com